7-Fluoro-3-methyl-1H-indazol-5-amine
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Overview
Description
7-Fluoro-3-methyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position, has garnered interest due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and minimize byproducts, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
7-Fluoro-3-methyl-1H-indazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Indazole: A basic indazole structure without any substituents.
3-Methyl-1H-indazole: Similar to 7-Fluoro-3-methyl-1H-indazol-5-amine but lacks the fluorine atom.
7-Fluoro-1H-indazole: Similar but lacks the methyl group at the 3rd position.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical properties and biological activities. The combination of these substituents can enhance its potency and selectivity in various applications compared to its analogs .
Biological Activity
7-Fluoro-3-methyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure, featuring a fluorine atom at the 7th position and a methyl group at the 3rd position, enhances its therapeutic properties, particularly in cancer treatment and enzyme inhibition.
The molecular characteristics of this compound are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C8H8FN3 |
Molecular Weight | 165.17 g/mol |
IUPAC Name | 7-fluoro-3-methyl-2H-indazol-5-amine |
InChI | InChI=1S/C8H8FN3/c1-4-6-2-5(10)3-7(9)8(6)12-11-4/h2-3H,10H2,1H3,(H,11,12) |
InChI Key | FLJNTULJKXEXOE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C=C(C=C(C2=NN1)F)N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme implicated in various cellular processes including growth and survival. This inhibition can lead to significant downstream effects on cell signaling pathways relevant to cancer proliferation and survival.
Anticancer Activity
Recent studies have explored the anticancer potential of indazole derivatives, including this compound. For instance, research has demonstrated that compounds derived from indazole scaffolds exhibit cytotoxic effects against various cancer cell lines:
-
Cell Line Studies :
- In vitro studies have shown significant inhibitory activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these compounds indicate their effectiveness compared to standard treatments.
- For example, a related compound exhibited an IC50 of 5.15 µM against K562 cells, suggesting strong anticancer potential while maintaining lower toxicity profiles towards normal cells like HEK293 .
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
Modification | Effect on Activity |
---|---|
Fluorine Substitution | Enhances potency against cancer cell lines |
Methyl Group | Influences binding affinity and selectivity |
Research indicates that the presence of fluorine at the 7-position is crucial for maintaining high levels of anticancer activity, with substitutions leading to varied bioactivity profiles .
Case Studies
Several case studies highlight the biological activity of indazole derivatives:
- Indazol-Pyrimidine Derivatives : A study synthesized new derivatives that demonstrated significant cytotoxicity against MCF-7 cells with IC50 values ranging from 1.629 to 4.798 µM, indicating that modifications to the indazole structure can yield potent anticancer agents .
- Molecular Dynamics Simulations : In silico studies have shown that these compounds maintain stability during interactions with target proteins, further supporting their potential as drug candidates .
Properties
Molecular Formula |
C8H8FN3 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
7-fluoro-3-methyl-2H-indazol-5-amine |
InChI |
InChI=1S/C8H8FN3/c1-4-6-2-5(10)3-7(9)8(6)12-11-4/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
FLJNTULJKXEXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)F)N |
Origin of Product |
United States |
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